Aureothricin

Angiogenesis Integrin Antagonism Cancer Research

Select Aureothricin (CAS 574-95-8) for your research on the vitronectin-integrin αvβ3 angiogenesis axis. It offers a defined, moderate inhibitory potency (IC50 1.1 µM) ideal for dose-response studies, in contrast to stronger analogs like thiolutin. Its higher hydrophobicity (cLogP 1.96) and distinct solubility profile make it the perfect model for developing formulation strategies for moderately lipophilic small molecules. As the authentic reference standard for the 'aut' biosynthetic gene cluster, it is essential for synthetic biology and metabolic engineering projects. Use it as a broad-spectrum antimicrobial control to characterize resistance mechanisms against the DTP scaffold.

Molecular Formula C9H10N2O2S2
Molecular Weight 242.3 g/mol
CAS No. 574-95-8
Cat. No. B1665326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureothricin
CAS574-95-8
Synonymsaureothricin
propionopyrrothine
Molecular FormulaC9H10N2O2S2
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C2C(=CSS2)N(C1=O)C
InChIInChI=1S/C9H10N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4H,3H2,1-2H3,(H,10,12)
InChIKeyUGZYFXMSMFMTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aureothricin (CAS 574-95-8) Procurement Guide: A Dithiolopyrrolone Antibiotic and Chemical Probe


Aureothricin (CAS 574-95-8) is a dithiolopyrrolone (DTP) class antibiotic, first isolated from Streptomyces species in 1948, and is structurally characterized by a unique pyrrolinonodithiole core containing a compact disulfide bridge [1][2]. It exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, fungi, and protozoa, while also demonstrating potential anti-tumor properties as an angiogenesis inhibitor [3]. The compound is recognized as a more hydrophobic analogue of the closely related antibiotic thiolutin, a property that influences its solubility and potential applications in experimental systems [4].

Why Aureothricin Cannot Be Substituted: Critical Differentiators in the Dithiolopyrrolone Class


Aureothricin belongs to the dithiolopyrrolone (DTP) class of antibiotics, which includes structurally similar compounds such as thiolutin, holomycin, and thiomarinol [1]. Despite their shared bicyclic disulfide core, key differences in side-chain chemistry confer distinct physicochemical properties and biological activities. Aureothricin is a more hydrophobic analogue of thiolutin, with a reported cLogP of 1.96 compared to thiolutin's lower value [2][3]. This hydrophobicity difference is non-trivial, as it can significantly impact solubility in aqueous and organic solvents, cellular permeability, and potential off-target binding profiles, making simple interchange impossible for applications requiring precise molecular characteristics .

Quantitative Evidence for Selecting Aureothricin Over Close Analogs


Aureothricin Exhibits Moderate Integrin αvβ3 Inhibition Compared to Potent Thiolutin

Aureothricin demonstrates a quantifiable difference in its ability to inhibit the adhesion of human umbilical vein endothelial cells (HUVECs) to vitronectin via the integrin αvβ3 receptor, a key step in tumor-induced angiogenesis. In a direct comparison, the IC50 of aureothricin is 1.1 µM, whereas the closely related analog thiolutin exhibits greater potency with an IC50 of 0.83 µM in the same assay system [1].

Angiogenesis Integrin Antagonism Cancer Research

Aureothricin Shows Higher Hydrophobicity (cLogP) than Thiolutin, Impacting Solubility and Formulation

Aureothricin is consistently described as a 'more hydrophobic' analog of thiolutin [1]. This is quantified by its calculated partition coefficient (cLogP), which is reported as 1.96 [2][3]. In contrast, thiolutin is generally considered less hydrophobic, although a precise cLogP value for thiolutin is less consistently reported, the relative difference is a key identifier for procurement .

Physicochemical Properties Drug Formulation Solubility Studies

Aureothricin is a Biosynthetic Co-Product, Distinct from Primary Fermentation Targets like Holomycin

The aureothricin biosynthetic gene cluster (aut) is distinct from that of holomycin (hlm) [1]. While both produce DTPs, the aut cluster, found in Streptomyces thioluteus, produces aureothricin and thiolutin as its native products, whereas the hlm cluster from S. clavuligerus produces holomycin [2]. Importantly, aureothricin is often described as a 'moderate antimicrobial by-product of the thiolutin fermentation' [3][4], highlighting its unique production context compared to the primary metabolite holomycin.

Natural Product Biosynthesis Metabolic Engineering Fermentation

Optimal Research and Industrial Scenarios for Aureothricin Procurement


Mechanistic Angiogenesis Studies Requiring Partial Integrin αvβ3 Inhibition

Aureothricin is the optimal selection for researchers investigating the vitronectin-integrin αvβ3 axis in angiogenesis where the goal is to achieve a moderate level of inhibition rather than complete blockade. Its IC50 of 1.1 µM provides a defined, less potent alternative to thiolutin (IC50 0.83 µM), enabling dose-response studies that can delineate subtle signaling thresholds without overwhelming the system [1].

Formulation Development for Compounds with Moderate Lipophilicity

With a cLogP of 1.96, aureothricin serves as an excellent model compound for developing and optimizing formulation and delivery strategies for moderately lipophilic small molecules. Its solubility profile—soluble in DMSO and DMF, moderately soluble in alcohols, and poorly soluble in water—requires specific solvent handling procedures that are distinct from more hydrophilic analogs like holomycin, making it a relevant tool for pharmaceutical sciences .

Heterologous Biosynthesis and Metabolic Engineering of Dithiolopyrrolones

Aureothricin is a critical analytical standard and target compound for studies in synthetic biology and metabolic engineering focused on DTP natural products. Its production is tied to the specific aut biosynthetic gene cluster from S. thioluteus, which is distinct from the hlm cluster for holomycin [2]. Researchers aiming to express, engineer, or study this particular cluster require aureothricin for authentic reference and yield quantification [3].

Broad-Spectrum Antimicrobial Susceptibility Testing and Resistance Studies

Aureothricin is indicated for use in antimicrobial susceptibility testing as a reference compound for DTP-class antibiotics. It exhibits activity against a wide range of microorganisms including M. tuberculosis, Gram-positive and Gram-negative bacteria, and fungi [4]. This broad spectrum, combined with its status as a known transcriptional inhibitor, makes it a valuable control for identifying and characterizing resistance mechanisms against this specific chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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